Verdamicin
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Overview
Description
Verdamicin is an aminoglycoside antibiotic produced by the bacterium Micromonospora grisea . It is known for its broad-spectrum antibacterial activity, which is similar to that of gentamicin and sisomicin . This compound is particularly effective against Gram-negative bacteria and is used in various clinical settings to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Verdamicin is primarily isolated from the fermentation broths of Micromonospora grisea . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation tanks are equipped with systems to maintain optimal temperature, pH, and aeration. After fermentation, the broth undergoes large-scale purification processes to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Verdamicin undergoes several chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like selenium dioxide to form aldehydes.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various functional groups in this compound, often using nucleophiles like azides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound C2 and this compound C2a.
Reduction: Reduction reactions can yield deoxygenated derivatives of this compound.
Substitution: Substitution reactions can produce various this compound analogues with modified functional groups.
Scientific Research Applications
Verdamicin has several scientific research applications:
Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is used in clinical research to develop new treatments for bacterial infections.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Verdamicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis . This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets of this compound are the 30S and 50S subunits of the bacterial ribosome .
Comparison with Similar Compounds
Gentamicin: Similar in structure and spectrum of activity, but verdamicin has a slightly different side chain configuration.
Netilmicin: A semi-synthetic derivative of sisomicin with enhanced activity against certain resistant bacterial strains.
Uniqueness of this compound: this compound is unique due to its specific side chain modifications, which confer distinct antibacterial properties and resistance profiles compared to other aminoglycosides . Its broad-spectrum activity and effectiveness against resistant strains make it a valuable antibiotic in clinical settings .
Properties
Molecular Formula |
C20H39N5O7 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3 |
InChI Key |
XUSXOPRDIDWMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Synonyms |
verdamicin |
Origin of Product |
United States |
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